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Compound of Interest

Compound Name: Amylamine

Cat. No.: B085964

Spectroscopic Profile of Amylamine: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
amylamine (also known as n-pentylamine or 1-aminopentane). The information presented
herein is essential for the identification, characterization, and quality control of this compound
in research and development settings. This document includes tabulated spectroscopic data
from 'H NMR, 13C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with
detailed experimental protocols for acquiring such data. Visual diagrams are provided to
illustrate key concepts in spectroscopic analysis and data interpretation.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of amylamine.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Amylamine
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Chemical Shift Lo . .

Multiplicity Integration Assignment
(ppm)
2.67 t 2H H-1 (-CH2-NH2)
1.43 quintet 2H H-2 (-CH2-CH2-NH32)
1.31 sextet 2H H-3 (-CH2-CH2-CHs)
1.14 s (broad) 2H -NH:z
0.90 t 3H H-5 (-CHs3)

Solvent: CDCls, Reference: TMS (0 ppm). Data recorded on a 90 MHz instrument.[1][2]

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectroscopic Data for Amylamine

Chemical Shift (ppm)

Assignment

42.1 C-1 (-CH2-NH2)
33.8 C-2 (-CH2-CH2-NH2)
29.3 C-3 (-CH2-CH2-CHs)
22.6 C-4 (-CH2-CHs)

14.0 C-5 (-CHs)

Solvent: CDCls.[2][3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Amylamine
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Wavenumber (cm~?) Intensity Assignment

3370, 3290 - N-H stretch (primary amine)[4]
[5]

2955, 2930, 2860 Strong C-H stretch (aliphatic)

1605 Medium N-H bend (scissoring)[5]

1465 Medium C-H bend (scissoring)

1070 Medium C-N stretch[4][5]

~800 Broad, Weak N-H wag[5]

Sample preparation: Liquid film.[2][6]

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron lonization Mass Spectrum of Amylamine

m/z Relative Intensity (%) Proposed Fragment
87 4.5 [M]* (Molecular lon)

72 Low [M - CHs]*

58 Low [M - CzHs]*

44 Low [M - CsH7]*

30 100 [CH2=NHz]* (Base Peak)

lonization method: Electron lonization (El) at 75 eV.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are

generalized for the analysis of a liquid amine like amylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved.

Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://wap.guidechem.com/dictionary/en/110-58-7.html
https://www.chemicalbook.com/SpectrumEN_110-58-7_IR1.htm
https://www.benchchem.com/product/b085964?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_110-58-7_MS.htm
https://www.benchchem.com/product/b085964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of amylamine.

Materials:

o Amylamine sample

o Deuterated chloroform (CDCIs)

e NMR tubes (5 mm)

o Tetramethylsilane (TMS)

o Pipettes

 NMR Spectrometer (e.g., Bruker, 400 MHz)[8][9]

Procedure:

e Sample Preparation:

[¢]

In a clean, dry vial, dissolve approximately 10-20 mg of the amylamine sample in about
0.6-0.7 mL of CDCls.

[¢]

Add a small drop of TMS as an internal standard for chemical shift referencing (O ppm).

[e]

Vortex the mixture gently to ensure homogeneity.

[e]

Transfer the solution into a 5 mm NMR tube using a pipette.

e Instrument Setup:

o Insert the NMR tube into the spectrometer's probe.

[¢]

Lock the spectrometer on the deuterium signal of the CDCIs solvent.

[e]

Shim the magnetic field to achieve optimal homogeneity.

o

Tune and match the probe for both the *H and 13C frequencies.[10]
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e 'H NMR Acquisition:

o Set the appropriate acquisition parameters, including pulse width, acquisition time, and
relaxation delay (typically 1-2 seconds for H).

o Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise
ratio (typically 8-16 scans).

o Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

o Integrate the signals and reference the spectrum to the TMS peak at O ppm.
e 13C NMR Acquisition:
o Switch the spectrometer to the 13C channel.

o Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for
each carbon.

o Set the acquisition parameters, noting that a longer relaxation delay (e.g., 2-5 seconds)
and a larger number of scans (e.g., 128 or more) are typically required for 13C due to its
lower natural abundance and longer relaxation times.[10]

o Process the data similarly to the *H spectrum.

o Reference the spectrum to the CDClIs solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in amylamine using IR spectroscopy.
Materials:

o Amylamine sample

o FTIR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr)[11][12]

» Acetone (for cleaning)
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e Pipette
Procedure:
o Sample Preparation (Neat Liquid Film):

o Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of
acetone and allow them to dry completely.[11]

o Place one to two drops of the liquid amylamine sample onto the center of one salt plate.
[11]

o Carefully place the second salt plate on top of the first, allowing the liquid to spread and
form a thin film between the plates.[11]

o Data Acquisition:

[e]

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

(¢]

Acquire a background spectrum of the empty instrument to subtract any atmospheric
(COz2, H20) absorptions.

(¢]

Acquire the IR spectrum of the amylamine sample over the range of approximately 4000-
600 cm™1.

o

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
o Data Analysis:

o Process the spectrum to identify the characteristic absorption bands corresponding to the
functional groups in amylamine.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of amylamine.
Materials:

e Amylamine sample
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e A suitable solvent (e.g., methanol or dichloromethane)

o Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.
Procedure:

e Sample Preparation:

o Prepare a dilute solution of amylamine in a volatile solvent like methanol. The
concentration should be low to avoid saturating the detector.

e Instrument Setup (for GC-MS):

o

Set the GC oven temperature program to ensure separation from the solvent and any
impurities.

o

Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).

[¢]

For the mass spectrometer, use electron ionization (El) at a standard energy of 70 eV.

[¢]

Set the mass analyzer to scan a suitable mass range (e.g., m/z 15-200).
o Data Acquisition:
o Inject a small volume (e.g., 1 pL) of the prepared sample solution into the GC.
o The amylamine will be separated from the solvent and travel to the mass spectrometer.
o The mass spectrometer will record the mass spectrum of the eluting amylamine.
o Data Analysis:
o Identify the molecular ion peak to determine the molecular weight of amylamine.

o Analyze the fragmentation pattern to identify characteristic fragment ions, which can
provide structural information. The base peak (most intense peak) is a key feature of the
spectrum.
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Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis
of amylamine.
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Caption: General workflow for the spectroscopic analysis of amylamine.
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Caption: Proposed fragmentation pathway of amylamine in EI-MS.
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/Amylamine Structure & NMR Assignments\
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Caption: Structural correlations in the *H and 3C NMR spectra of amylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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